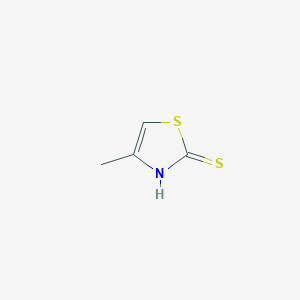

4-METHYLTHIAZOLE-2-THIOL

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHAIPFBNQZTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063979 | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-06-3 | |

| Record name | 4-Methyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercapto-4-methylthiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylthiazole 2 Thiol and Its Derivatives

Conventional Synthetic Approaches to 4-METHYLTHIAZOLE-2-THIOL

The most common and well-established method for the synthesis of this compound is the Hantzsch thiazole (B1198619) synthesis. This method typically involves the reaction of an α-haloketone with a thiourea (B124793) or a dithiocarbamate.

A widely cited conventional method involves the reaction of chloroacetone (B47974) with ammonium (B1175870) dithiocarbamate. google.com This reaction proceeds via a condensation mechanism to form the thiazole ring. Another approach is the reaction of chloroacetone with thiourea to yield 2-amino-4-methylthiazole (B167648), which can then be further modified. orgsyn.org The reaction between thiourea and ethyl 4-bromo-3-oxopentanoate is also a known route to produce related thiazole structures. nih.gov

These conventional methods, while effective, can sometimes be associated with drawbacks such as the use of hazardous reagents like carbon disulfide for the preparation of dithiocarbamates, which poses a significant fire hazard and environmental concerns. google.com

Novel and Efficient Synthesis Routes

In recent years, research has focused on developing more efficient and user-friendly synthetic protocols for this compound and its derivatives. These novel routes often aim to improve yields, reduce reaction times, and simplify work-up procedures.

One-pot, multi-component reactions have gained prominence as an efficient strategy. For instance, a three-component reaction involving an amine, carbon disulfide, and an α-haloketone can directly yield thiazolidine-2-thione derivatives, which can be precursors to this compound. researchgate.net Another innovative approach involves the use of an electrochemically generated base to promote the condensation of carbon disulfide, primary arylmethylamines, and chloroacetone to produce N-substituted-4-methylthiazole-2(3H)-thione analogues. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of thiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including this compound, to minimize environmental impact. These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

A notable green method involves the use of a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst in conjunction with ultrasonic irradiation for the synthesis of novel thiazole derivatives. mdpi.com This method offers mild reaction conditions, reduced reaction times, and high yields, with the catalyst being reusable for multiple cycles. mdpi.com Another example is the solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea, which proceeds rapidly and provides good yields with an easy work-up. organic-chemistry.org The use of silica-supported tungstosilisic acid as a reusable catalyst in a one-pot, multi-component synthesis of Hantzsch thiazole derivatives also represents a significant advancement in green synthesis. researchgate.net

Synthetic Utility of this compound as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules with diverse biological activities. Its functional groups, the thiol and the thiazole ring, provide multiple reaction sites for further elaboration.

The thiol group can be readily alkylated to introduce various substituents, leading to a wide array of derivatives. growingscience.com For example, 4-bromomethyl-substituted thiazoles, derived from 1,3-dibromoacetone (B16897) and thioamides, are effective alkylating agents for thiophenols and heterarylthiols, resulting in the synthesis of novel thiazole-containing sulfides. growingscience.com

Furthermore, the thiazole ring itself can be a core scaffold for the construction of fused heterocyclic systems. The compound is also utilized in the preparation of more intricate structures like thiazole-substituted 1,3,4-oxadiazole (B1194373) derivatives, which have shown promising antimicrobial activities. mdpi.com The synthesis of these complex molecules often involves multi-step reaction sequences where this compound or its precursors are key intermediates. mdpi.commdpi.com

Synthesis of Substituted this compound Derivatives for Structure-Activity Exploration

The synthesis of substituted this compound derivatives is a crucial aspect of medicinal chemistry for exploring structure-activity relationships (SAR). By systematically modifying the substituents on the thiazole ring, researchers can optimize the biological activity of these compounds.

For instance, a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized with various substituted aldehydes to evaluate their antioxidant activity. nih.gov The results indicated that the nature of the substituent on the aromatic ring significantly influenced the radical scavenging potential. nih.gov Similarly, new series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones have been synthesized to investigate their anti-inflammatory and antimicrobial properties. researchgate.net

Reactivity and Mechanistic Investigations of 4 Methylthiazole 2 Thiol

Organic Transformations Involving the Thiol Group and Thiazole (B1198619) Ring

The reactivity of 4-methylthiazole-2-thiol is characterized by the interplay of its two key functional groups: the exocyclic thiol group and the thiazole ring. The thiol group, with its nucleophilic sulfur atom, readily participates in a variety of reactions. The thiazole ring, an aromatic heterocycle containing both sulfur and nitrogen atoms, can also be involved in transformations. hmdb.ca This dual reactivity allows for a wide range of synthetic modifications.

Reactions with Electrophilic Reagents

The sulfur atom of the thiol group in this compound is a soft nucleophile and readily reacts with various electrophilic reagents. These reactions, such as alkylation and acylation, are fundamental to the functionalization of this heterocyclic compound.

Alkylation: The thiol group can be alkylated to form 2-alkylthio-4-methylthiazole derivatives. For instance, it reacts with 2-chloroethylamine (B1212225) in a thiol-thiazole coupling reaction. vulcanchem.com Similarly, it can undergo condensation with 4-bromomethyl coumarin (B35378) in the presence of a base like anhydrous potassium carbonate. nih.gov The reaction with α-halo ketones is another example of alkylation at the sulfur atom. researchgate.net

Acylation: Acylation reactions at the thiol group can also occur. For instance, reaction with chloroacetyl chloride in the presence of a base like sodium carbonate in an appropriate solvent leads to the corresponding thioester. nih.gov

The general scheme for these reactions involves the deprotonation of the thiol group to form a more potent thiolate nucleophile, which then attacks the electrophilic carbon atom of the alkylating or acylating agent in an SN2-type mechanism.

Table 1: Examples of Reactions with Electrophilic Reagents

| Electrophile | Reagent | Product Type | Reference |

| Alkyl Halide | 2-chloroethylamine | 2-Alkylthio-4-methylthiazole | vulcanchem.com |

| Alkyl Halide | 4-bromomethyl coumarin | 2-Alkylthio-4-methylthiazole | nih.gov |

| α-Halo Ketone | Generic α-halo ketone | 2-Alkylthio-4-methylthiazole | researchgate.net |

| Acyl Halide | Chloroacetyl chloride | 2-Acylthio-4-methylthiazole | nih.gov |

Nucleophilic Reactions

The this compound molecule also exhibits nucleophilic character beyond the thiol group, primarily through the nitrogen atom of the thiazole ring and the potential for deprotonation to form a thiolate anion.

The thiol group can be deprotonated by a suitable base to form the corresponding thiolate. This thiolate is a more potent nucleophile than the neutral thiol and is key to many of the reactions with electrophiles.

The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, although it is generally less reactive than the thiol group. Its nucleophilicity can be influenced by the electronic effects of the substituents on the ring. The presence of the electron-donating aminomethyl group, for example, can increase the electron density on the thiazole ring, thereby promoting electrophilic substitution reactions. vulcanchem.com

Reductive ring-opening reactions of 2-mercapto-4-methylthiazole with sodium in liquid ammonia (B1221849) have been studied, leading to the formation of substituted propenethiolates. researchgate.net The course of this reaction is dependent on the nature of the substituent at the 2-position of the thiazole ring. researchgate.net

Cyclization and Condensation Reactions

This compound is a valuable building block in the synthesis of more complex heterocyclic systems through cyclization and condensation reactions.

Cyclization Reactions: The compound can participate in cyclization processes to form fused or spiro-heterocyclic structures. For example, it can be used in the synthesis of thiazole-containing cyclopeptides through an intramolecular thioalkylation reaction. nih.gov In this approach, the thiol group acts as an S-nucleophile, attacking an electrophilic center within the same molecule to form a macrocycle. nih.gov Another example involves the reaction with α-halo ketones, which can lead to the formation of thiazolidinone derivatives. researchgate.net The synthesis of 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol involves a cyclization step to form the oxadiazole ring. smolecule.com

Condensation Reactions: Condensation reactions involving this compound often utilize the reactivity of the thiol group. For instance, it can condense with aldehydes or ketones to form various thiazole derivatives. smolecule.com A notable example is the Claisen-Schmidt condensation, where a derivative, 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, reacts with aromatic aldehydes. nih.gov The synthesis of 3-aryl-2-(2-aryl/benzyl-4-methylthiazole-5-yl)thiazolidin-4-one involves the condensation of a 4-methylthiazole (B1212942) derivative with aromatic amines and thioglycolic acid. researchgate.net

Table 2: Examples of Cyclization and Condensation Reactions

| Reaction Type | Reactants | Product Type | Reference |

| Intramolecular Cyclization | Peptide with 4-chloromethyl thiazole and cysteine | Thiazole-containing cyclopeptide | nih.gov |

| Cyclocondensation | 2-(2-arylthiazol-4-yl)acetohydrazide, CS2, KOH | 1,3,4-oxadiazole-2-thiol derivative | researchgate.net |

| Condensation | 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, aromatic aldehydes | Thiazole-based chalcones | nih.gov |

| Three-component Condensation | 2-aryl/benzyl-4-methylthiazole-5-carbaldehyde, aromatic amines, thioglycolic acid | Thiazolyl-thiazolidin-4-one derivatives | researchgate.net |

Radical Chemistry and Its Interplay with this compound

The involvement of this compound in radical reactions, particularly those initiated by photochemical or microwave energy, opens up alternative synthetic pathways and allows for the formation of unique molecular structures.

Photochemically Induced Reactions

The photochemistry of thiazole and its derivatives has been investigated, revealing complex reaction pathways that often involve ring-opening and rearrangement. mdpi.comresearchgate.net Upon UV irradiation, thiazole can undergo cleavage of the S1–C2 bond, leading to the formation of biradical intermediates. mdpi.comresearchgate.net These intermediates can then rearrange to form various photoproducts. mdpi.com

For a related compound, 2-amino-4-methylthiazole (B167648), UV irradiation leads to the cleavage of the C-S–C-N bond, followed by hydrogen atom migration to yield products like N-(1-sulfanylprop-1-en-2-yl)carbodiimide. researchgate.net Another minor pathway involves the cleavage of the C-S–C-C bond, leading to other rearranged products. researchgate.netsemanticscholar.org While specific studies on the photochemistry of this compound are not extensively detailed, the known photoreactivity of the thiazole ring suggests that it would likely undergo similar ring-opening and rearrangement processes. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org A novel photochemical method for preparing disulfides involves the radical homo-coupling of thiazol-2-yl sulfenyl chlorides, which could be a potential reaction pathway for derivatives of this compound.

Microwave-Initiated Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgresearchgate.net The synthesis of thiazole derivatives, including those derived from this compound, has been shown to be significantly enhanced by microwave irradiation. asianpubs.org

For instance, the synthesis of 2-aminothiazoles from ketones and thiourea (B124793), a reaction structurally related to the synthesis of this compound precursors, is completed in minutes under microwave irradiation, whereas conventional methods require hours. asianpubs.org Microwave-assisted synthesis has also been employed in the cyclization step for creating thiazole rings, achieving high yields in a fraction of the time. These methods often proceed under solvent-free or minimum solvent conditions, aligning with the principles of green chemistry. researchgate.net

The application of microwave irradiation in reactions involving this compound can facilitate various transformations, including condensation and cyclization reactions, by efficiently supplying the energy required to overcome activation barriers.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aminothiazoles

| Method | Reaction Time | Solvent | Yield | Reference |

| Conventional | 12-14 hours | Ethanol | Good | asianpubs.org |

| Microwave | 6-8 minutes | Minimum/Solvent-free | High | asianpubs.org |

Generation of Reactive Species and Their Reactivity Profiles

The reactivity of this compound is significantly influenced by its ability to exist in a tautomeric equilibrium between the thiol and thione forms. cdnsciencepub.com This equilibrium is crucial as it dictates the pathways for generating various reactive species. The thione form, 4-methylthiazolidine-2-thione, is generally the major tautomer present in heterocyclic systems. cdnsciencepub.com The generation of reactive species from this compound and its derivatives often involves the sulfur atom, the nitrogen atom, or photochemical processes that lead to ring-opening.

One primary pathway for generating reactive species is through the formation of thiyl radicals. Thiols are known to readily transfer a hydrogen atom to other radical species, thereby generating a thiyl radical. researchgate.net This process is common when initiators like azo-compounds or peroxides are used, which first generate alkyl or alkoxyl radicals. researchgate.net

Furthermore, derivatives of thiazole-2(3H)-thiones are effective precursors for generating carbon- and oxygen-centered radicals under photochemical conditions. For instance, N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones can be photochemically cleaved at the N-O bond to produce alkoxyl radicals. researchgate.net These radicals can be subsequently trapped and characterized. Similarly, O-acyl esters of related N-hydroxy-2-thiopyridone systems readily undergo N-O bond cleavage upon irradiation to generate carboxyl radicals and a pyridine (B92270) 2-thiyl radical. researchgate.net

Oxidation of this compound is another route to reactive species. Mild oxidants like hydrogen peroxide or iodine can induce oxidative coupling to form 1,2-bis(4-methylthiazol-2-yl)disulfane (B1587496). Further oxidation of this disulfide can lead to the formation of sulfoxides or sulfones, indicating the sulfur atoms are susceptible to electrophilic attack.

Under photochemical conditions, related thiazole compounds can undergo ring cleavage to form highly reactive biradicals. For example, UV irradiation of 2-amino-4-methylthiazole can cause the cleavage of the S1–C2 bond, resulting in the formation of a C(NH2)=N–C(CH3)=CH–S biradical. mdpi.comsemanticscholar.org This biradical can then undergo further intramolecular rearrangements.

The table below summarizes key reactive species generated from this compound and its derivatives, along with the methods of generation.

| Reactive Species | Precursor | Generation Method | Reactivity Profile |

| Thiyl Radical (RS•) | This compound | Hydrogen atom transfer to an initiator radical | Participates in radical chain reactions |

| Alkoxyl Radicals (RO•) | N-alkoxy-thiazole-2(3H)-thiones | Photochemical N-O bond cleavage | Can be trapped by spin traps like dimethylpyrrolidine N-oxide researchgate.net |

| Carboxyl Radicals (RCOO•) | O-acyl-N-hydroxy-2-thiopyridone | Photochemical N-O bond cleavage | Undergoes further reactions, including decarboxylation |

| Disulfide | This compound | Mild oxidation (e.g., H2O2, I2) | Can be oxidized to sulfoxides/sulfones or reduced back to the thiol |

| Biradical | 2-Amino-4-methylthiazole | Photochemical ring cleavage (S1-C2 bond) mdpi.comsemanticscholar.org | Undergoes intramolecular hydrogen migration to form various products mdpi.comsemanticscholar.org |

Reaction Mechanism Elucidation for this compound Reactions

Understanding the reaction mechanisms involving this compound is fundamental to controlling its chemical transformations. The mechanisms are diverse, reflecting the compound's structural complexity, including its thiol-thione tautomerism and multiple reactive sites.

Tautomerism: The equilibrium between the this compound and 4-methyl-4-thiazoline-2-thione forms is a central aspect of its reactivity. cdnsciencepub.com Carbon-13 NMR studies have definitively shown that the thione form is the predominant tautomer. This is evidenced by comparing the chemical shift of the C-2 carbon in N-methyl and S-methyl derivatives. The C-2 signal in N-methyl-4-thiazoline-2-thione appears at 187.1 ppm, characteristic of a thione C=S bond, whereas the S-methyl-2-(methylthio)thiazole shows a signal at 166.4 ppm. cdnsciencepub.com

Oxidative Coupling: The formation of 1,2-bis(4-methylthiazol-2-yl)disulfane from the thiol precursor proceeds via an oxidative coupling mechanism. In this process, a mild oxidant abstracts the thiol hydrogen, likely forming a thiyl radical intermediate. Two of these radicals then combine to form the disulfide S-S bond. This reaction highlights the nucleophilic nature of the sulfur atom in the thiol form.

Photochemical Reactions: Photochemical reactions of related thiazole derivatives have been shown to proceed via ring-opening mechanisms. For 2-amino-4-methylthiazole, UV irradiation initiates the cleavage of the S1–C2 bond. mdpi.comsemanticscholar.org This homolytic cleavage results in a biradical intermediate. Subsequent steps involve intramolecular hydrogen atom migration from the amino group to either the sulfur atom (S1) or the C5 carbon, leading to the formation of different stable products like carbodiimides or thiiranes. mdpi.comsemanticscholar.org High-energy barriers are associated with other potential tautomerization pathways, making the S1-C2 cleavage the major photochemical route. mdpi.com

Cyclization Reactions: While not a reaction of this compound itself, the Hantzsch thiazole synthesis provides a mechanistic blueprint for the formation of the thiazole ring system. A plausible mechanism for a related one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves the initial reaction of ethyl acetoacetate (B1235776) with an N-halosuccinimide to form a halo-intermediate. tandfonline.com This is followed by a nucleophilic attack from the sulfur atom of thiourea, leading to an intermediate that subsequently cyclizes via an intramolecular condensation (attack of the nitrogen on a carbonyl group) and dehydrates to form the aromatic thiazole ring. tandfonline.com This underscores the key bond formations (S-C and N-C) that define the thiazole heterocycle.

Nucleophilic Attack: In related compounds like chlormethiazole, nucleophilic attack at the C2 position of the thiazole ring has been proposed as a significant metabolic pathway. wiley.com This can lead to ring opening. For this compound, the C2 position, bonded to the electronegative sulfur and nitrogen atoms, is electrophilic and thus susceptible to attack by strong nucleophiles, which could initiate ring cleavage.

Influence of Substituents on the Reactivity Profile of this compound Analogues

The reactivity of the this compound scaffold can be significantly modulated by introducing various substituents onto the thiazole ring or at the thiol group. These substituents can exert electronic and steric effects, altering the molecule's stability, nucleophilicity, and susceptibility to radical formation or electrophilic attack. nih.govgrowingscience.com

Electronic Effects: The electronic nature of substituents plays a critical role. In a series of 2-amino-5-methylthiazole (B129938) derivatives, compounds bearing electron-donating groups (like methoxy) on an attached aromatic ring showed significantly enhanced antioxidant and radical scavenging activity. nih.gov This suggests that electron-donating groups can better stabilize the radical species formed during the scavenging process. Conversely, the reactivity of acrylamides towards thiols is influenced by substituents on the aryl ring, with ortho and para substituents having a more significant impact on reaction rates than meta substituents. nih.gov

Steric Effects: Steric hindrance can also dictate reactivity. In the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, substituting a para-chloro group on a phenyl ring at the 2-amino position gave a 73% yield, whereas an ortho-methyl group dropped the yield to 23%. tandfonline.com This demonstrates that bulky groups near the reaction center can impede the necessary bond formations.

Positional Effects: The position of the substituent on the thiazole ring is crucial. A study using 13C NMR on 4-thiazoline-2-thiones revealed the impact of alkyl and aryl substituents at positions 3, 4, and 5. cdnsciencepub.com

N-Methylation (Position 3): Causes a deshielding effect at C-4 (+3.7 ppm) and a shielding effect at C-5 (-3.1 ppm). cdnsciencepub.com

C-4 Methylation: Induces a deshielding (α-effect) at C-4 of +7.5 ppm and a shielding (β-effect) at C-5 of -5.0 ppm. cdnsciencepub.com

C-5 Methylation: Results in a larger α-effect at C-5 (+13.1 ppm) and a smaller β-effect at C-4 (-3.6 ppm). cdnsciencepub.com These shifts reflect changes in the electronic environment of the ring carbons, which in turn influences their reactivity. The position of the thione carbon signal (C-2) remained relatively insensitive to these substitutions, varying only between 185.0 and 190.1 ppm. cdnsciencepub.com

The table below summarizes the observed influence of substituents on the reactivity of thiazole analogues.

| Substituent Position/Type | Observed Effect on Reactivity/Properties | Reference |

| Position 2 (Amino Group) | Aryl/benzyl substituents on the amino group influence anti-inflammatory and antimicrobial activity. researchgate.net | researchgate.net |

| Position 2 (Amino Group) | Presence of a cyanomethyl or amino group enhances antioxidant activity in 4-thiomethyl-1,3-thiazoles. growingscience.com | growingscience.com |

| Position 4 | Introduction of a bromomethyl group creates a highly reactive site for S-alkylation reactions. growingscience.com | growingscience.com |

| Position 5 | Substitution with electron-donating groups on an attached aldehyde enhances radical scavenging potential. nih.gov | nih.gov |

| N-Methylation (Position 3) | Alters the electronic environment of ring carbons C-4 and C-5. cdnsciencepub.com | cdnsciencepub.com |

| C-4/C-5 Alkylation | Induces predictable shielding and deshielding effects on adjacent ring carbons. cdnsciencepub.com | cdnsciencepub.com |

| General (Aromatic Ring) | Electron-donating groups on attached aromatic rings increase antioxidant activity. nih.gov | nih.gov |

| General (Aromatic Ring) | Steric hindrance from ortho-substituents can drastically decrease reaction yields. tandfonline.com | tandfonline.com |

Coordination Chemistry of 4 Methylthiazole 2 Thiol

Ligand Properties of 4-Methylthiazole-2-thiol

This compound, which can exist in tautomeric thione and thiol forms, presents multiple potential donor sites, including the endocyclic nitrogen atom and the exocyclic sulfur atom. This dual-donor capability allows it to function as a flexible ligand in the formation of metal complexes.

Chelating and Bridging Capabilities

The structure of this compound allows it to act as both a chelating and a bridging ligand. As a chelating ligand, it can form a stable ring structure with a single metal ion, often coordinating through both the nitrogen and sulfur atoms. In its bridging capacity, the ligand can connect two or more metal centers, leading to the formation of polynuclear complexes. This bridging can occur through the exocyclic sulfur atom or by utilizing both the nitrogen and sulfur atoms to link different metal ions. For instance, in some dimanganese complexes, one 2-thiazoline-2-thiolato ligand bridges two manganese centers through its exocyclic sulfur atom while also forming a four-membered chelate ring with one of the manganese atoms via the nitrogen atom. marquette.edu Another ligand in the same complex can bridge the two metal centers using both its nitrogen and exocyclic sulfur atoms, which coordinate to different metal centers. marquette.edu

Thiolato-Complex Formation

The deprotonation of the thiol group (-SH) in this compound results in the formation of a thiolato anion. This anionic form is a potent nucleophile and readily coordinates with metal ions, forming stable thiolato-complexes. The formation of these complexes is often indicated by the disappearance of the N-H stretching vibration in the infrared spectra of the resulting compounds. ijarbs.com This coordination of the thiolo-S atom is a common feature in the chemistry of this ligand with various transition metals. ijarbs.com

Synthesis and Structural Characterization of Metal Complexes with this compound

A diverse range of metal complexes involving this compound have been synthesized and characterized, revealing a variety of coordination geometries and bonding modes.

Transition Metal Complexes (e.g., Ruthenium(II), Manganese(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II))

Complexes of this compound and its derivatives have been successfully synthesized with a host of transition metals.

Ruthenium(II): Ruthenium(II) complexes with ligands derived from this compound have been investigated. chemrxiv.org In some instances, X-ray crystallography has shown that the sulfur atom of the thiazole (B1198619) heterocycle coordinates to the ruthenium center. chemrxiv.org However, in other Ru(II) polypyridyl complexes, the nitrogen atom of the thiazole moiety is the primary binding site. chemrxiv.org

Manganese(II): The reaction of dimanganese decacarbonyl with 2-thiazoline-2-thiol, a related compound, yields dimanganese complexes where the ligand demonstrates both bridging and chelating behavior. marquette.edu

Cobalt(II), Nickel(II), Copper(II), Zinc(II): 4-Methylthiazole (B1212942) and its derivatives readily form complexes with Co(II), Ni(II), Cu(II), and Zn(II) halides. chemicalbook.comscbt.comsigmaaldrich.com Studies on N-allyl-N'-(4'-methylthiazol-2-yl)thiourea, a derivative, show that it acts as a bidentate ligand, coordinating through the endocyclic imine nitrogen and the thione or thiol sulfur atoms. ijarbs.com The resulting complexes exhibit various geometries, such as octahedral for Co(III) and square-planar for Ni(II). ijarbs.com

| Metal Ion | Example Complex/Derivative | Observed Geometry | Reference |

| Ruthenium(II) | Ru(II) polypyridyl complex | Octahedral | chemrxiv.org |

| Manganese(II) | [Mn2(CO)7(μ-NS2C3H4)2] | Distorted Octahedral | marquette.edu |

| Cobalt(II) | Co(III) complex with N-allyl-N'-(4'-methylthiazol)-2-ylthiourea | Octahedral | ijarbs.com |

| Nickel(II) | Ni(II) complex with N-allyl-N'-(4'-methylthiazol-2-yl)thiourea | Square-planar | ijarbs.comjmaterenvironsci.com |

| Copper(II) | Cu(II) complex with N-allyl-N'-(4'-methylthiazol)-2-ylthiourea | Octahedral | ijarbs.com |

| Zinc(II) | Forms complexes with 4-methylthiazole halides | - | chemicalbook.comscbt.com |

Complexes with Other Metal Ions (e.g., Mercury(II))

Beyond the first-row transition metals, this compound and related ligands have been shown to coordinate with other metal ions. For instance, 2-amino-4-methylthiazole (B167648) has been utilized as a reagent for the gravimetric determination and extraction of Mercury(II). tjnpr.orgtjnpr.org In some Mercury(II) complexes with related thiophenolate ligands, a tetrahedral geometry around the Hg(II) ion is proposed, with coordination occurring through nitrogen and sulfur atoms. tjnpr.org

Binding Mode Analysis (e.g., Sulfur Coordination, Nitrogen Coordination)

The coordination of this compound to metal centers can occur through either the exocyclic sulfur atom or the endocyclic nitrogen atom, or both. Spectroscopic techniques are crucial in elucidating the specific binding mode.

Sulfur Coordination: A downward shift in the C=S stretching frequency in the infrared spectra of the complexes compared to the free ligand is a strong indicator of sulfur coordination. ijarbs.com In the case of thiolato-complexes, the coordination of the deprotonated sulfur atom is confirmed by the disappearance of the N-H proton signal in ¹H NMR spectra. ijarbs.com X-ray crystallographic studies have provided definitive evidence of sulfur-to-metal bonding in several complexes. chemrxiv.org

Nitrogen Coordination: Coordination through the endocyclic nitrogen atom is often inferred from shifts in the vibrational frequencies of the thiazole ring in the IR spectrum. ijarbs.comjmaterenvironsci.com A downward shift in the thiazole ring vibrations suggests the involvement of the nitrogen atom in coordination. ijarbs.com In certain ruthenium complexes, the nitrogen atom of the thiazole moiety has been identified as the primary binding site. chemrxiv.org The complexing ability of thiazoles with borderline acids like Ni(II) and soft acids like Pd(II) and Pt(II) often shows bonding to the endocyclic imine nitrogen atom rather than the thiazole-thioether sulfur atom. jmaterenvironsci.com

Supramolecular Architectures and Coordination Polymers Incorporating this compound Derived Ligands

The domain of supramolecular chemistry and coordination polymers has seen significant advancements through the incorporation of thoughtfully designed organic ligands. Among these, derivatives of this compound have emerged as versatile building blocks. Their inherent structural features, including the presence of multiple donor atoms (nitrogen and sulfur), offer diverse coordination possibilities, leading to the formation of complex and functional supramolecular architectures and coordination polymers. These materials are of considerable interest due to their potential applications in areas such as catalysis, gas storage, and sensing.

Design and Self-Assembly Principles

The formation of supramolecular architectures and coordination polymers is a process governed by the principles of molecular recognition and self-assembly. In the context of ligands derived from this compound, the key to designing specific structures lies in the strategic placement of functional groups that can direct the assembly process through various non-covalent interactions.

The self-assembly process is driven by the spontaneous organization of molecules into stable, well-defined structures. This is largely influenced by a combination of coordination bonds between the ligand and metal ions, as well as weaker interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For instance, in the assembly of a sulfur-containing Cd(II) coordination polymer using a 4-(4-pyridinyl)thiazole-2-thiol (B1322362) ligand, intermolecular interactions like N–H⋯S and C–H⋯S hydrogen bonds, along with C–H⋯π interactions, are crucial for the formation and stability of the resulting molecular assemblies. researchgate.net

The design of the ligand itself is a critical factor. Modifications to the this compound core, such as the introduction of additional coordinating groups or moieties capable of specific intermolecular interactions, can steer the self-assembly towards desired topologies. For example, the incorporation of chiral auxiliaries, like in the case of hydrogels formed from modifying phenylalanine gelators with 2-amino-5-methylthiazole (B129938), demonstrates how chirality at the molecular level can be amplified to create supramolecular structures with specific helical properties. researchgate.net This self-assembly is primarily guided by non-covalent forces like hydrogen bonding and π-π interactions. researchgate.net

The table below summarizes key design principles and the resulting interactions that guide the self-assembly of coordination polymers incorporating thiazole-based ligands.

| Design Principle | Key Interactions | Resulting Architecture | Reference |

| Introduction of Pyridyl Group | Coordination bonds, N–H⋯S, C–H⋯S, C–H⋯π | 1D, 2D, or 3D Coordination Polymers | researchgate.net |

| Incorporation of Chiral Moieties | Hydrogen bonding, π-π stacking | Chiral Supramolecular Hydrogels | researchgate.net |

| Use of Flexible Linkers | Coordination bonds, Host-guest interactions | Adaptable Frameworks (e.g., Cages) | kuleuven.be |

| Control of Solvent | Solvophobic/solvophilic interactions | Polymorphic Crystal Structures | csic.es |

Structural Adjustment and Ligand Flexibility in Coordination Frameworks

The concept of structural adjustment and ligand flexibility is paramount in the development of "smart" or functional coordination frameworks. Unlike rigid structures, flexible frameworks can respond to external stimuli such as the introduction of guest molecules, changes in temperature, or light by undergoing structural transformations. nih.gov This dynamic behavior is often imparted by the inherent flexibility of the organic ligands.

A key aspect of ligand flexibility is the balance between rigidity and adaptability. kuleuven.be A completely rigid ligand will form a static framework, while a highly flexible ligand might lead to the formation of unstable or poorly defined structures. Therefore, the design of ligands with controlled flexibility is crucial. This can be achieved through the strategic use of non-covalent interactions within the ligand itself, which can stabilize certain conformations while still allowing for structural changes under specific conditions. kuleuven.be

The structural flexibility of coordination polymers is also influenced by the coordination geometry of the metal ion and the nature of the counter-ions. nih.gov For instance, in two-dimensional square-grid coordination polymers, the choice of metal cation and counter anion can determine whether the resulting framework exhibits flexibility and gate-opening phenomena for gas adsorption. nih.gov

The following table details examples of how ligand flexibility and structural adjustments manifest in coordination frameworks.

| Ligand/Framework Type | Stimulus | Structural Response | Functional Implication | Reference |

| Elastic Layer-Structured MOFs (ELMs) | Gas Pressure | Gate-opening/closing of pores | Selective Gas Adsorption/Separation | nih.gov |

| Frameworks with Rotatable Linkers | Guest Molecule Inclusion | Change in pore size and shape | Molecular Recognition and Sensing | csic.es |

| Metal-Organic Cages with Flexible Ligands | Assembly Conditions | Stepwise formation of different sized cages | Controlled Encapsulation of Guests | kuleuven.be |

| Ag(I)-thiolate Coordination Polymers | Heat | Thermochromic shifts | Temperature Sensing | xmu.edu.cn |

Advanced Spectroscopic and Analytical Methodologies for 4 Methylthiazole 2 Thiol Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-methylthiazole-2-thiol. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound derivatives typically displays characteristic signals corresponding to the methyl group protons, the vinyl proton on the thiazole (B1198619) ring, and the labile thiol proton. For instance, in a study of 5-(2-aryl-4-methylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol, the methyl group attached to the thiazole ring showed a singlet at approximately 2.69 δ ppm. researchgate.net The thiol proton (S-H) is often observed as a broad singlet at a downfield chemical shift, around 14.50 δ ppm, due to its acidic nature and potential for hydrogen bonding. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. A key feature is the chemical shift of the C=S (thione) carbon, which typically appears at a downfield value, confirming the predominance of the thione tautomer over the thiol form. cdnsciencepub.com In 4-thiazoline-2-thione, this signal is observed at 188.4 ppm. cdnsciencepub.com The chemical shifts for the methyl carbon and the carbons of the thiazole ring are also diagnostic. For example, the methyl group at C-4 has been reported to have a chemical shift difference of 3.1 ppm compared to a methyl group at C-5. cdnsciencepub.com

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~2.69 | Singlet | Thiazole-CH₃ | researchgate.net |

| ¹H | ~14.50 | Singlet | S-H | researchgate.net |

| ¹³C | ~188.4 | - | C=S (C-2) | cdnsciencepub.com |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound derivatives exhibits characteristic absorption bands. Key vibrations include the C=N stretching frequency, typically observed around 1608 cm⁻¹. researchgate.net The C=C stretching vibrations within the thiazole ring appear in the 1573-1489 cm⁻¹ region. researchgate.net The presence of a thiol group can be inferred from the S-H stretching vibration, although it is often weak. The N-H stretching vibration, present in the thione tautomer, is also a significant feature.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. It can be particularly useful for observing the S-S disulfide bond in related dimers and the C=S stretching vibration. Surface-Enhanced Raman Spectroscopy (SERS) has been utilized in studies involving thiazole derivatives for enhanced sensitivity. chemsrc.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| C=N Stretch | ~1608 | IR | researchgate.net |

| C=C Stretch | 1573-1489 | IR | researchgate.net |

Mass Spectrometry (MS) (e.g., GC-MS, LC-MS, MS-MS, Predicted Collision Cross Section)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile compounds like this compound. The NIST Mass Spectrometry Data Center reports a top peak with a mass-to-charge ratio (m/z) of 131 for this compound, which corresponds to its molecular ion [M]⁺. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile derivatives. In studies of related thiazole compounds, the protonated molecular ion [M+H]⁺ is often observed. For example, a derivative, 5-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol, showed an [M+H]⁺ peak at m/z 294. researchgate.net

Tandem Mass Spectrometry (MS-MS): MS-MS experiments provide further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. This helps in elucidating the connectivity of the molecule.

| Ion | m/z | Technique | Reference |

| [M]⁺ | 131 | GC-MS | nih.gov |

| [M+H]⁺ (derivative) | 294 | MS | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption maxima (λmax) are characteristic of the chromophoric system present. The UV absorption spectra of thiazole disulfides and their corresponding thiols/thiones have been described, indicating the utility of this technique in studying their electronic structure. nih.gov Studies on related thiazole-azo dyes have shown that absorption bands can be influenced by substituents on the thiazole ring. mdpi.com

X-ray Crystallography and Diffraction Studies for Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the crystalline state. This technique can unambiguously confirm the thione tautomer as the dominant form in the solid state. Studies on metal complexes of this compound have revealed the coordination of the sulfur atom of the thiazole heterocycle to the metal center. chemrxiv.org However, in other complexes, the nitrogen atom of the thiazole moiety has been found to be the primary binding site. chemrxiv.org The crystal structures of related 2-(N-arylamino)-4-methyl-5-acylthiazoles have also been confirmed by X-ray crystallography. rsc.org

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, sulfur). This data is crucial for confirming the stoichiometry of newly synthesized this compound and its derivatives. For example, for a derivative with the formula C₁₇H₁₈N₄OS₂, the calculated elemental composition was C, 56.98%; H, 5.16%; N, 15.74%, which was in close agreement with the found values. nih.gov This confirms the molecular formula and the purity of the compound. nih.govtandfonline.com

| Element | Calculated % (for C₁₇H₁₈N₄OS₂) | Found % | Reference |

| Carbon | 56.98 | 56.96 | nih.gov |

| Hydrogen | 5.16 | 5.06 | nih.gov |

| Nitrogen | 15.74 | 15.63 | nih.gov |

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition profile of this compound. measurlabs.com The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. measurlabs.com TGA thermograms can reveal the temperatures at which the compound starts to decompose and can indicate the presence of solvated molecules. For instance, in a study of a Fe(III) complex involving 2-amino-4-methylthiazole (B167648), TGA showed a mass loss corresponding to water molecules between 56-186 °C, followed by the decomposition of the complex at higher temperatures. researchgate.net

Surface Characterization Techniques (e.g., Scanning Electron Microscopy)

Surface characterization techniques are indispensable in the solid-state analysis of chemical compounds, providing critical insights into the physical and morphological properties that influence their behavior and application. Among these, Scanning Electron Microscopy (SEM) stands out as a powerful tool for visualizing the surface topography, morphology, and crystal habit of materials at a microscopic level. While specific SEM studies focusing exclusively on this compound are not extensively detailed in the surveyed literature, the application of this technique to closely related thiazole and benzothiazole (B30560) derivatives demonstrates its significant potential for the characterization of this compound.

Analysis of analogous compounds, such as 2-mercaptobenzothiazole (B37678) (MBT) and other thiazole derivatives, reveals that SEM is frequently employed to elucidate key structural and morphological features. These studies provide a framework for understanding the type of information that could be garnered from an SEM analysis of this compound. For instance, in studies of charge-transfer complexes involving 2-mercaptobenzothiazole, SEM has been used to reveal the formation of nanoparticles, with sizes ranging from tens of nanometers to a few micrometers. This highlights the utility of SEM in confirming the size and shape of particulate systems.

Furthermore, SEM is instrumental in examining the crystal morphology of related compounds. For derivatives of 2-mercaptobenzothiazole, SEM micrographs have shown varied morphologies, including nearly rod-shaped structures for silver nanoparticles capped with this ligand. In other applications, SEM has been used to observe the effects of these compounds on other materials, such as the folding and deformation of bacterial cell membranes when treated with certain thiazole-containing chalcone (B49325) derivatives, or the surface morphology of metals treated with benzothiazole corrosion inhibitors.

These examples underscore the potential of SEM in the comprehensive characterization of this compound. Such an analysis could provide detailed information on its crystalline form, surface texture, and the morphology of its aggregates or formulations. This data is crucial for understanding its physical properties and for quality control in its synthesis and application.

Detailed Research Findings from Analogous Compounds

To illustrate the utility of SEM in the study of thiazole-thiols, the following table summarizes findings from research on related compounds. This data provides a proxy for the expected outcomes of an SEM analysis of this compound.

| Compound/System | SEM Analysis Findings | Magnification/Resolution | Reference Context |

| 2-Mercaptobenzothiazole (MBT) Charge-Transfer Complexes | Revealed the formation of nanoparticles. | Not Specified | Morphological and structural analysis of newly synthesized charge-transfer complexes. |

| Silver Nanoparticles with 2-Mercaptobenzothiazole | Morphology was observed to be nearly rod-shaped with an average diameter of about 100 nm. | Not Specified | Characterization of prepared silver nanoparticles. nih.gov |

| Chalcone Derivatives with 4-Methylthiazole (B1212942) Moiety | Observed folding and deformation of bacterial cell membranes. | Not Specified | Evaluation of the antibacterial mechanism of the synthesized compounds. scbt.commdpi.com |

| 2-Mercaptobenzothiazole on Copper Surface | Indicated that a complex film improves the corrosion resistance of copper. | Not Specified | Investigation of the interaction between the inhibitor molecule and the copper surface. clockss.org |

| Triazole Thiazole Schiff Base-Stabilized Silver Nanoparticles | Showed a spherical morphology of the nanoparticles. | Not Specified | Morphological examination of synthesized silver nanoparticles for sensing applications. bohrium.com |

This table demonstrates that SEM is a versatile technique capable of providing diverse morphological information, from the nanoscale to the microscale, which would be highly valuable for the complete characterization of this compound.

Computational Chemistry and Molecular Modeling of 4 Methylthiazole 2 Thiol

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 4-methylthiazole-2-thiol. nih.govnih.gov These methods allow for the calculation of a molecule's geometry, energy, and electronic properties with a high degree of accuracy. DFT calculations are fundamental in understanding the tautomeric preferences, electronic behavior, and vibrational characteristics of the compound. nih.govnih.gov

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of this structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state.

This compound can exist in two tautomeric forms: the thiol form and the thione form (4-methyl-3H-thiazole-2-thione). nih.gov This phenomenon, known as thiol-thione tautomerism, is common in heterocyclic compounds containing a thiol group adjacent to a nitrogen atom.

Computational studies using DFT are essential for determining the relative stability of these tautomers. By calculating the ground-state energies of each form, it is possible to predict which tautomer is more abundant under equilibrium conditions. nih.govnih.gov For similar heterocyclic systems, such as 1,3,4-oxadiazole-thiones and various triazole-thiols, theoretical calculations have consistently shown that the thione tautomer is energetically more stable than the thiol form. nih.govnih.gov This increased stability is often attributed to the greater strength of the C=S double bond and the delocalization of the N-H proton within the ring system. Therefore, it is predicted that this compound predominantly exists in its thione form.

| Tautomeric Form | Chemical Structure | IUPAC Name | General Stability Prediction |

|---|---|---|---|

| Thiol |  | 4-Methyl-1,3-thiazole-2-thiol | Less Stable |

| Thione |  | 4-Methyl-3H-thiazole-2-thione | More Stable nih.govnih.gov |

Theoretical vibrational analysis is a critical component of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the frequencies and intensities of the vibrational modes of this compound. These predicted spectra serve as a valuable reference for experimental chemists, aiding in the identification and structural confirmation of the compound. mdpi.comsemanticscholar.org

Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For instance, the thione form would be expected to show a characteristic N-H stretching frequency and a C=S stretching frequency. By comparing the calculated vibrational frequencies with experimental FTIR or Raman spectra, researchers can confirm the presence of the predicted tautomer and gain a deeper understanding of the molecule's structural details. researchgate.net Although detailed spectral predictions for this compound are not widely published, studies on the closely related 2-amino-4-methylthiazole (B167648) have demonstrated the power of DFT in accurately predicting its vibrational spectrum, providing a clear methodological precedent. mdpi.comresearchgate.net

Tautomerism and Energetics of this compound

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide insights into its conformational flexibility and its interactions with a solvent or a biological macromolecule, such as a protein. nih.gov By simulating the compound's behavior in an aqueous environment, for example, researchers can understand its solvation properties and dynamic behavior, which are crucial for applications in drug design. When complexed with a protein target, MD simulations can assess the stability of the binding pose predicted by molecular docking and map the fluctuations and key interactions over a defined period. nih.gov

Molecular Docking and Binding Interaction Analysis for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govajgreenchem.com In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. This analysis provides a score that estimates the binding affinity and reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. nih.gov While specific docking studies for this compound are not extensively detailed in the literature, numerous studies on other thiazole (B1198619) derivatives have successfully used this method to identify potential biological targets and explain their mechanism of action at a molecular level. nih.govnih.govmdpi.com

Hydrogen bonds are highly directional and specific interactions that are critical for molecular recognition in biological systems. chemrxiv.org For this compound, particularly in its more stable thione form, the N-H group can act as a hydrogen bond donor. The sulfur atom of the C=S group and the nitrogen atom within the thiazole ring can both act as hydrogen bond acceptors.

In a protein's active site, these potential interactions are key to forming a stable complex. The ability to form one or more hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or asparagine can significantly contribute to the binding affinity and specificity of the compound. chemrxiv.org Computational studies on aromatic and aliphatic thiols have explored the nature of sulfur-centered hydrogen bonds, providing a theoretical basis for understanding these interactions. chemrxiv.org Molecular docking simulations of related thiazole compounds frequently highlight the importance of such hydrogen bonds in anchoring the ligand within the binding pocket of an enzyme or receptor. nih.gov

π-π Stacking and π-Sulfur Interactions

Computational studies and experimental data have highlighted the significance of noncovalent interactions, such as π-π stacking and π-sulfur interactions, in the molecular assembly of thiazole-containing compounds. rsc.org In derivatives of this compound, the thiazole ring, with its delocalized π-electron system, can participate in π-π stacking interactions. These interactions occur when the aromatic rings of adjacent molecules align in a parallel or near-parallel fashion, contributing to the stability of the crystal lattice. The presence of the methyl group at the 4-position can influence the geometry and strength of these stacking interactions by introducing steric effects and altering the electron density of the thiazole ring.

Adsorption Mechanism Modeling (e.g., Langmuir Adsorption Isotherm)

The adsorption behavior of organic molecules like this compound onto solid surfaces is often analyzed using adsorption isotherm models to understand the underlying mechanism. The Langmuir adsorption isotherm is a fundamental model used to describe the formation of a monolayer of adsorbate on a homogeneous surface with a finite number of identical adsorption sites. fiveable.meyoutube.comijcce.ac.ir This model assumes that once a molecule occupies a site, no further adsorption can occur at that site, and there are no interactions between adsorbed molecules on adjacent sites. fiveable.meijcce.ac.ir

The Langmuir model is mathematically expressed as:

where:

θ is the fractional surface coverage

K is the Langmuir adsorption constant, which relates to the binding energy

Ce is the equilibrium concentration of the adsorbate in solution

Alternatively, the equation can be written in terms of the amount of substance adsorbed per unit mass of adsorbent:

where:

qe is the amount of substance adsorbed at equilibrium

qmax is the maximum adsorption capacity, corresponding to complete monolayer coverage ijcce.ac.ir

Experimental data for the adsorption of thiazole derivatives are often fitted to the linearized form of the Langmuir equation to determine the parameters qmax and K. The successful fitting of data to the Langmuir model suggests a chemisorption mechanism, where the interaction between the adsorbate and the adsorbent surface is strong and specific. Modeling studies have shown that for various adsorbents, the Langmuir model can provide a good fit to the experimental data, indicating monolayer adsorption. mdpi.com However, deviations from the model can occur, suggesting that the surface may be heterogeneous or that multilayer adsorption is taking place, which might be better described by other models like the Freundlich isotherm. youtube.commdpi.com

Below is a table showing hypothetical Langmuir isotherm parameters for the adsorption of a related compound on different materials, illustrating how these values can vary.

| Adsorbent Material | q_max (mg/g) | K (L/mg) | R² |

| Material A | 150 | 0.25 | 0.992 |

| Material B | 125 | 0.35 | 0.985 |

| Material C | 180 | 0.18 | 0.995 |

This table is for illustrative purposes and does not represent actual experimental data for this compound. The R² value (coefficient of determination) indicates the goodness of fit of the model to the data. mdpi.com

Conformational Analysis and Polymorphism Studies

Conformational analysis of this compound is crucial for understanding its chemical reactivity and biological activity. The molecule possesses conformational flexibility, primarily around the C-S single bonds. The thione tautomer is generally considered to be the more stable form. Computational methods, such as DFT, are employed to calculate the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers for interconversion between them.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a significant phenomenon in materials science and pharmaceuticals. semanticscholar.org Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. For molecules with conformational flexibility like this compound, different conformers can pack in various ways in the crystal lattice, leading to conformational polymorphism. semanticscholar.org

Studies on structurally related molecules have demonstrated the existence of multiple polymorphic forms. semanticscholar.orgresearchgate.net These studies often involve crystallization under different conditions to obtain various crystalline forms, which are then characterized using techniques like X-ray diffraction and differential scanning calorimetry. semanticscholar.org For example, conformational polymorphs have been identified where distinctions arise from different packing patterns and the orientation of functional groups. researchgate.net The relative stability of different polymorphs can be assessed through both experimental measurements and computational calculations of lattice energies. semanticscholar.org

The table below illustrates hypothetical data for two polymorphs of a thiazole derivative, highlighting the differences in their crystallographic and thermodynamic properties.

| Property | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ |

| Density (g/cm³) | 1.45 | 1.42 |

| Melting Point (°C) | 125 | 118 |

| Relative Stability | More Stable | Metastable |

This table is for illustrative purposes only. The study of polymorphism in this compound is essential for controlling the solid-state properties of the material.

Biological Activities and Medicinal Chemistry Applications of 4 Methylthiazole 2 Thiol Derivatives

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of 4-methylthiazole-2-thiol derivatives has been a key area of investigation. These compounds are believed to exert their antioxidant effects by scavenging free radicals, which are implicated in various pathological conditions. mdpi.com

The antioxidant capacity of these derivatives is commonly evaluated through a variety of in vitro assays that measure their ability to scavenge different types of free radicals. nih.gov Standard methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.govnih.gov

A study involving a series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated their potential as radical scavengers. nih.gov The presence of electron-donating groups on the substituted aldehydes of these derivatives was found to enhance their radical scavenging capabilities. nih.govnih.gov For instance, certain derivatives showed significant scavenging effects against various free radicals tested. nih.gov

The DPPH radical scavenging assay is a common method used to assess the hydrogen-donating ability of these compounds. nih.gov In one study, derivatives with a hydroxyl group at the para position exhibited dominant DPPH activity, with IC50 values of 14.9 and 15.0 μg/mL. nih.gov The IC50 values for hydroxyl radical scavenging for a series of compounds were found to be in the range of 17.9 to 43.2 μg/mL, with some compounds showing better inhibition than others. nih.gov In superoxide radical scavenging assays, the same series of compounds displayed moderate to weak activity, with IC50 values ranging from 17.2 to 48.6 μg/mL. nih.gov

Another study on 4-thiomethyl-functionalised 1,3-thiazoles, synthesized via the Hantzsch reaction, also reported high levels of DPPH radical absorption, in the range of 70-98%. growingscience.comresearchgate.net The most effective antioxidants in this series were characterized by the presence of a cyanomethyl or amino group at position 2 of the thiazole (B1198619) ring and aryl thiomethyl or benzthiazolyl thiomethyl substituents at position 4. growingscience.comresearchgate.net

Table 1: Antioxidant Activity of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol Derivatives

| Compound | DPPH Scavenging IC50 (μg/mL) | Hydroxyl Radical Scavenging IC50 (μg/mL) | Superoxide Radical Scavenging IC50 (μg/mL) |

|---|---|---|---|

| 6a | 14.9 | 17.9 | 17.2 |

| 6c | - | - | - |

| 6e | 15.0 | 18.0 | - |

| 6h | - | >43.2 | - |

| 6i | - | >43.2 | - |

| 6j | - | >43.2 | - |

| Ascorbic Acid (Standard) | - | - | - |

| BHA (Standard) | - | 15.3 | - |

Data sourced from a study on new 2-amino-5-methylthiazol derivatives. nih.gov Note: "-" indicates data not specified in the source.

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated significant antimicrobial properties, exhibiting activity against a range of bacterial and fungal strains. mdpi.comresearchgate.net The thiazole ring is a core component of many compounds with established antibacterial and antifungal effects. researchcommons.orgresearchgate.net

Several studies have highlighted the effectiveness of these derivatives against Gram-positive bacteria. For instance, some thiazole derivatives have shown inhibitory effects on the growth of Staphylococcus aureus and Bacillus subtilis. researchgate.net In one study, newly synthesized thiazole derivatives demonstrated promising action against all tested bacterial strains, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL. mdpi.com Another study found that certain thiazole derivatives inhibited the growth of all tested pathogens, with an MIC of 31.25 µg/mL for Gram-positive bacteria. mdpi.com

A specific thiazole derivative was found to have an inhibitory effect on Listeria monocytogenes, with a recorded MIC of 64 µg/mL and a growth inhibition zone of 23 ± 0.1 mm. who.int In a different study, some thiazole derivatives were active against L. monocytogenes with MICs of 62.5 µg/mL. scielo.brscielo.br

The antifungal potential of this compound derivatives has also been well-documented. researchcommons.orgresearchgate.net Various synthesized compounds have been screened for their in vitro antifungal activity against strains such as Candida albicans, Candida tropicalis, Aspergillus niger, and Aspergillus flavus. researchgate.net Some of these compounds have exhibited good antifungal activity. researchgate.net

In one study, a series of 1,3,4-thiadiazole (B1197879) derivatives containing a pyridine (B92270) group were synthesized and evaluated for their antifungal activity. researchgate.net One particular compound showed good activity against C. arachidicola, comparable to a commercial drug, while others exhibited moderate activity. researchgate.net Another research effort found that certain thioether derivatives displayed good antifungal activity against C. albicans. mdpi.com

The antimicrobial efficacy of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. scielo.brscielo.br

For antibacterial activity, MIC values for some thiazole derivatives against Gram-positive bacteria like S. aureus and B. subtilis have been reported to be as low as 0.97 µg/mL, which was comparable to the standard drug indolmycin. mdpi.com In another study, certain derivatives showed MICs ranging from 0.5–8 µg/mL against S. aureus. nih.gov Against L. monocytogenes, an MIC of 64 µg/mL was observed for one thiazole derivative. who.int

In terms of antifungal activity, some compounds have shown MICs of 31.25 µg/mL against C. glabrata. scielo.brscielo.br Others have demonstrated activity against various Candida species at concentrations of 62.5 µg/mL. scielo.brscielo.br

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Various Microorganisms

| Derivative Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazolin-4-one derivative | Staphylococcus aureus | 0.97 | mdpi.com |

| Thiazole derivative | Listeria monocytogenes | 64 | who.int |

| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole | Staphylococcus aureus | 0.5–8 | nih.gov |

| Thiazolidin-4-one derivative | Candida glabrata | 31.25 | scielo.brscielo.br |

| Thiazolidin-4-one derivative | Various Candida species | 62.5 | scielo.brscielo.br |

This table provides a summary of MIC values from different studies.

Efficacy against Fungal Strains

Anticancer and Cytotoxic Effects

The anticancer potential of this compound derivatives is a rapidly growing area of research. nih.gov These compounds have shown cytotoxic effects against various cancer cell lines. researchgate.net The thiazole ring is a key structural feature in several anticancer drugs. researchgate.net

In vitro studies have demonstrated that derivatives of 2-amino-5-methylthiazole (B129938) exhibit significant cytotoxic effects. nih.gov For example, a series of 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins were evaluated, and two compounds showed potent antitumor activity against human cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values as low as 0.16 ± 0.06 µM and 0.13 ± 0.05 µM, respectively. nih.gov

Another study identified a thiazole derivative as a promising anticancer agent against the HepG2 cell line with an IC50 value of 0.316 mM. researchgate.net Other derivatives also exhibited cytotoxic effects on the same cell line with IC50 values of 0.81 mM and 0.79 mM. researchgate.net Furthermore, some thiazole derivatives have been found to be potent against the MCF-7 breast cancer cell line, with one compound showing an IC50 value of 20.6±0.3 μg/mL. researchgate.net

The mechanism of action for the cytotoxicity of some of these compounds is believed to involve the generation of reactive oxygen species (ROS), which leads to apoptosis in cancer cells.

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives against Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | A549 (Lung) | 0.16 ± 0.06 µM |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | HepG2 (Liver) | 0.13 ± 0.05 µM |

| 4-(4-Methylsulfonylphenyl)-2-(2-(4-phenylcyclohexylidene)hydrazinyl)thiazole (7) | HepG2 (Liver) | 0.316 mM |

| Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (3) | MCF-7 (Breast) | 20.6±0.3 μg/mL |

Data compiled from various research articles. nih.govresearchgate.net

In Vitro Cytotoxicity Screening against Human Cancer Cell Lines

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

For instance, a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues, synthesized from a 2-(2-benzylidene hydrazinyl)-4-methylthiazole precursor, exhibited notable effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines in an MTT colorimetric assay. mdpi.com Similarly, novel thiazole-bearing heterocycles have shown anti-proliferative potential against breast cancer (MCF-7), human hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. mdpi.com

Other research has highlighted the cytotoxicity of specific derivatives. For example, compounds 35a and 35b, which feature a thiazolin-4-one ring system, displayed promising anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). mdpi.com Furthermore, a new series of thiazole-pyridine hybrids were screened against PC3, MCF-7, Hep-2, and HepG2 cancer cell lines, with one hybrid demonstrating superior anti-breast cancer efficacy compared to the standard drug 5-fluorouracil (B62378). mdpi.com

The anticancer potential of these compounds has also been tested against glioblastoma cell lines. A library of thiazole-1,2,3-triazole hybrids was synthesized and evaluated for in vitro anticancer effects on human glioblastoma cells. ajgreenchem.com Several of these compounds displayed potent activity, with IC50 values indicating significant cytotoxicity against these aggressive brain tumor cells. ajgreenchem.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues | HCT-116, HepG2, HT-29 | Remarkable effectiveness compared to standard drugs. | mdpi.com |

| Thiazole-bearing heterocycles | MCF-7, HepG2, HCT-116 | All compounds tested were effective. | mdpi.com |

| Thiazolin-4-one derivatives (35a, 35b) | HepG2, Hep-2, PC3, MCF-7 | Most promising anticancer activity in the series. | mdpi.com |

| Thiazole-pyridine hybrids | PC3, MCF-7, Hep-2, HepG2 | One hybrid showed better efficacy than 5-fluorouracil against MCF-7. | mdpi.com |

| Thiazole-1,2,3-triazole hybrids | Human glioblastoma | Potent activity with significant IC50 values. | ajgreenchem.com |

Mechanisms of Antitumor Action

The antitumor activity of this compound derivatives is attributed to several mechanisms of action. One key mechanism is the inhibition of enzymes crucial for cancer cell proliferation. For example, some derivatives have been shown to inhibit kinases involved in cell signaling pathways, thereby suppressing cancer cell growth.

Another proposed mechanism involves the disruption of cellular processes in cancer cells, leading to cell death. This can include interactions with DNA, potentially causing cytotoxicity through DNA cleavage and the inhibition of polymerization processes.

Furthermore, some thiazole derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain coumarin-containing thiazole derivatives have been shown to induce apoptosis and block the cell cycle at the G1-phase in MCF-7 cells. researchgate.net Others have been found to effectively induce cell cycle arrest at the G2/M phase. researchgate.net